Product packaging for 4-(Octan-2-YL)aniline(Cat. No.:CAS No. 91326-40-8)

4-(Octan-2-YL)aniline

Cat. No.: B12001550
CAS No.: 91326-40-8
M. Wt: 205.34 g/mol
InChI Key: XVEWWCYIJBFELT-UHFFFAOYSA-N
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Description

4-(Octan-2-yl)aniline is a substituted aniline derivative featuring a branched octan-2-yl chain. This specific structure makes it a compound of interest in advanced materials science and organic synthesis. Its primary research value lies in its application as a key synthetic intermediate or building block for more complex molecules. Researchers utilize this aniline derivative in the development of liquid crystalline materials. Compounds with a branched octan-2-yl chain are significant in the synthesis of orthoconic antiferroelectric liquid crystals (OAFLCs), which are critical for next-generation display technologies due to their microsecond response times and broad viewing angles . In organic chemistry, the aromatic amine group serves as a versatile handle for further functionalization, enabling its incorporation into larger molecular architectures, such as polymers or ligands, or its transformation into other valuable chemical entities . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B12001550 4-(Octan-2-YL)aniline CAS No. 91326-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91326-40-8

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

4-octan-2-ylaniline

InChI

InChI=1S/C14H23N/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12H,3-7,15H2,1-2H3

InChI Key

XVEWWCYIJBFELT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC=C(C=C1)N

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Octan 2 Yl Aniline and Its Analogues

Catalytic and Non-Catalytic Approaches for Selective N-Alkylation of Aniline (B41778) Derivatives

The selective N-alkylation of aniline derivatives is a fundamental transformation for introducing alkyl groups onto the nitrogen atom, a critical step in modifying the properties of the parent aniline. Both catalytic and non-catalytic methods are employed to achieve this transformation with high selectivity and efficiency.

Catalytic Approaches:

Transition metal catalysis has emerged as a powerful tool for the N-alkylation of anilines, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rug.nl This environmentally benign method utilizes alcohols as alkylating agents, generating water as the only byproduct. rug.nlrsc.org A variety of metal catalysts, including those based on palladium, rsc.orgresearchgate.net iridium, researchgate.net cobalt, rsc.org and manganese, researchgate.net have been developed for this purpose. For instance, a cobalt-based metal-organic framework (MOF) catalyst has demonstrated high efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org Similarly, an Ag/GO nanocatalyst has been reported for the N-alkylation of aniline under mild conditions. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity for mono- or di-alkylation. For example, a palladium/C catalyst under microwave irradiation has been used for the selective N-monoalkylation of aromatic amines. rsc.org

Non-Catalytic Approaches:

While catalytic methods are prevalent, non-catalytic N-alkylation of anilines can also be achieved under specific conditions. These methods often require more forcing conditions or the use of highly reactive alkylating agents. One approach involves the use of alcohols in the presence of a base under air, where the alcohol is proposed to oxidize to an aldehyde in situ, followed by condensation with the aniline and subsequent transfer hydrogenation. researchgate.net

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemAlkylating AgentKey FeaturesReference
SmI2AlcoholsMicrowave-assisted, selective monoalkylation. researchgate.net
Ag/GO nanocatalystAlcohols"Green" approach, high conversion and selectivity. researchgate.net
Mn(I) with PN³-ligandAlcoholsLow catalyst loading, mild conditions. researchgate.net
Cobalt-based MOFBenzyl alcoholHeterogeneous catalyst, excellent selectivity and yields. rsc.org
Pd/CAlcoholsMicrowave irradiation, selective for monoalkylation. rsc.org
Iron-based homogeneous catalystAlcoholsUtilizes inexpensive and abundant metal. rug.nl

Regioselective Functionalization of the Aromatic Ring

Achieving regioselective functionalization of the aniline aromatic ring is crucial for synthesizing specifically substituted analogues like 4-(octan-2-yl)aniline. The directing effect of the amino group typically favors ortho- and para-substitution in electrophilic aromatic substitution reactions. However, modern synthetic methods have provided ways to access other substitution patterns.

Transition-metal-catalyzed C-H functionalization has become a primary strategy for the direct and regioselective introduction of various functional groups onto the aniline ring. thieme-connect.comresearchgate.net This approach avoids the need for pre-functionalization of the starting material. researchgate.net

Ortho-Selectivity: Directing groups are often employed to achieve ortho-C-H functionalization. For example, a pyridyl group attached to the aniline nitrogen can direct palladium-catalyzed arylation to the ortho position. researchgate.net

Meta-Selectivity: Accessing the meta-position of anilines is more challenging due to the electronic preference for ortho/para substitution. bath.ac.uk However, methods involving copper-catalyzed meta-arylation of anilide derivatives have been developed. bath.ac.uk

Para-Selectivity: Para-selective functionalization can be achieved through various methods, including hexafluoroisopropanol-promoted Friedel-Crafts alkylation. researchgate.net Radical amination approaches have also shown promise for para-selective C-H amination. bohrium.com

Table 2: Regioselective Functionalization Strategies for Anilines

PositionMethodCatalyst/ReagentKey FeaturesReference
OrthoDirected C-H arylationPalladium with pyridyl directing groupHigh regioselectivity for ortho-arylation. researchgate.net
MetaC-H arylationCopper catalyst with aryliodonium reagentsOvercomes inherent ortho/para directing effect. bath.ac.uk
ParaFriedel-Crafts alkylationHexafluoroisopropanolPromotes para-selective alkylation. researchgate.net
OrthoRadical aminationIron catalyst with N-O reagentsNoncovalent interactions guide ortho-selectivity. bohrium.com

Asymmetric and Enantioselective Synthetic Routes for Chiral Analogues

The synthesis of chiral analogues of this compound, where the octan-2-yl group introduces a stereocenter, requires asymmetric or enantioselective synthetic methods. These methods are critical for producing single enantiomers, which often exhibit distinct biological activities.

One-pot cascade reactions involving hydroamination of alkynes followed by asymmetric reduction of the resulting imine/enamine intermediates are an efficient route to chiral amines and nitrogen heterocycles. dicp.ac.cn Chiral catalysts, such as those based on iridium, are effective for the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines. nih.gov For instance, an Ir-SpiroPAP catalyst has been used for the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines with high yields and enantioselectivities. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze a variety of reactions, including Michael additions and aldol (B89426) condensations, to produce chiral products with high enantiomeric excess. mdpi.combeilstein-journals.org For example, the total synthesis of several alkaloids has been achieved using an organocatalytic asymmetric intramolecular aza-Michael reaction as a key step. mdpi.com

Table 3: Enantioselective Synthesis of Chiral Aniline Analogues

Reaction TypeCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationChiral Ir-SpiroPAP catalystChiral 1,4-dihydroquinolinesUp to 99% nih.gov
Sequential Hydroamination/Asymmetric HydrogenationIridium catalystChiral 2-alkyl substituted tetrahydroquinolines88-98% dicp.ac.cn
Domino oxa-Michael/Michael additionJorgensen's catalyst IXHexahydro-6H-benzo[c]chromene99% mdpi.com
Asymmetric aza-Michael reactionJorgensen's catalyst XVPiperidine aldehydes94% mdpi.com
Asymmetric [4+2] CycloadditionBifunctional urea (B33335) catalystSpiro[4-cyclohexanone-1,3'-oxindoline]Up to 98% beilstein-journals.org

Multicomponent Reaction Strategies for Complex Molecular Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse molecular scaffolds. nih.govpreprints.org These reactions are increasingly used in drug discovery to rapidly generate libraries of compounds. nih.gov

Several classic MCRs, such as the Petasis, Ugi, and Biginelli reactions, can be adapted for the synthesis of complex aniline derivatives. preprints.orgresearchgate.net For example, a photoflow protocol for a Petasis multicomponent reaction has been developed to access disubstituted amines. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, when modified to use an aniline as the nitrogen source, can produce N-aryl-4-aryldihydropyridines. mdpi.com This reaction has been successfully carried out using a metal-free, heterogeneous catalyst. mdpi.com

The integration of MCRs with continuous flow platforms further enhances their efficiency, allowing for precise control over reaction parameters and improved scalability. researchgate.net

Table 4: Multicomponent Reactions for the Synthesis of Aniline Derivatives

Reaction NameReactantsProduct ScaffoldKey FeaturesReference
Petasis ReactionAmine, Aldehyde, Boronic acidDisubstituted aminesCan be performed under photoflow conditions. researchgate.net
Hantzsch Dihydropyridine Synthesis (modified)Aniline, Aldehyde, β-ketoester, MalononitrileN-aryl-4-aryldihydropyridinesMetal-free, heterogeneous catalysis. mdpi.com
Ugi ReactionIsocyanide, Aniline, Aldehyde, Carboxylic acidα-acylamino amidesHigh structural diversity. preprints.org
Biginelli ReactionAldehyde, β-dicarbonyl compound, Urea/Thiourea (B124793)DihydropyrimidinonesCan be performed enantioselectively. preprints.org

Synthesis of Structurally Diverse Spirocyclic and Bicyclic Aniline Derivatives

Spirocyclic and bicyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.netrsc.org The synthesis of aniline derivatives incorporating these frameworks presents unique challenges and opportunities.

Spirocyclic Derivatives: The construction of spirocycles often involves intramolecular cyclization reactions. Ring-closing metathesis (RCM) is a powerful method for preparing a variety of spirocyclic compounds, including spirohydantoins. nih.gov Organocatalytic cascade reactions, such as a Michael-cyclization sequence, can be used to construct bispirooxindoles with high enantioselectivity. rsc.org Enantioselective synthesis of spiroisoxazolones has been achieved through a cascade reaction under synergistic catalysis. acs.org

Bicyclic Derivatives: Bicyclic ureas and sulfamides can be synthesized via palladium-catalyzed alkene carboamination reactions. researchgate.net A diversity-oriented approach using olefin metathesis allows for the preparation of various fused bicyclic imidazolidinone derivatives. nih.gov Furthermore, asymmetric synthesis of nitrobicyclo[3.2.1]octan-2-one derivatives has been accomplished through a tandem Michael-Henry reaction. beilstein-journals.org

Table 5: Synthetic Approaches to Spirocyclic and Bicyclic Aniline Derivatives

Scaffold TypeSynthetic MethodCatalyst/ReagentKey FeaturesReference
SpirocyclicRing-closing metathesis (RCM)Grubbs catalystAccess to spirohydantoins. nih.gov
SpirocyclicOrganocatalytic cascade Michael-cyclizationChiral organocatalystEnantioselective synthesis of bispirooxindoles. rsc.org
SpirocyclicCascade Conia-ene type reactionChiral secondary amine and Palladium(0)Enantioselective synthesis of spiroisoxazolones. acs.org
BicyclicPalladium-catalyzed alkene carboaminationPalladium catalystSynthesis of bicyclic ureas and sulfamides. researchgate.net
BicyclicTandem Michael-Henry reactionCyclic thiourea organocatalystAsymmetric synthesis of nitrobicyclo[3.2.1]octan-2-one derivatives. beilstein-journals.org

Elucidation of Chemical Reactivity and Reaction Mechanisms

Pathways of Electrophilic and Nucleophilic Aromatic Substitution on the Aniline (B41778) Core

Electrophilic Aromatic Substitution

The amino group (-NH₂) of the aniline core is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. lkouniv.ac.in Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group. In the case of 4-(octan-2-yl)aniline, the para position is already occupied by the octan-2-yl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6).

Common electrophilic substitution reactions for anilines include:

Halogenation: Reaction with bromine water typically leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature. byjus.com

Nitration: This reaction often yields a mixture of ortho, meta, and para isomers. The formation of the meta isomer is attributed to the protonation of the aniline in the acidic medium, forming the anilinium ion, which is a meta-director. byjus.com

Sulfonation: Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. byjus.com

The bulky octan-2-yl group at the para position can exert a steric hindrance effect, potentially influencing the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the aniline core is generally less favorable as the benzene ring is electron-rich. However, it can occur under specific conditions, particularly if there are strong electron-withdrawing groups on the ring that can stabilize the negative charge of the Meisenheimer complex intermediate. masterorganicchemistry.compressbooks.pub For this compound itself, which lacks such activating groups, SNAr reactions are not common.

The reaction typically proceeds via two main mechanisms:

Addition-Elimination (SNAr): This two-step mechanism involves the attack of a nucleophile on a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate. The leaving group is subsequently eliminated to restore aromaticity. pressbooks.pub The rate of this reaction is often dependent on the nucleophilic attack step. researchgate.net

Elimination-Addition (Benzyne Mechanism): Under harsh conditions with a strong base, an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. pressbooks.pub

Investigation of C-H Functionalization Mechanisms and Regioselectivity

Direct C-H functionalization has emerged as a powerful tool for the derivatization of anilines, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govbath.ac.uk The regioselectivity of these reactions is a key challenge due to the presence of multiple C-H bonds with similar reactivity. bath.ac.uk

For this compound, the primary sites for C-H functionalization are the ortho and meta positions of the aniline ring.

Ortho-Selective C-H Functionalization: This is often achieved using directing groups that chelate to a metal catalyst, bringing it in close proximity to the ortho C-H bonds. nih.govrsc.org While the amino group itself can act as a directing group, N-protection is often employed to enhance selectivity and prevent N-arylation side reactions. nih.govacs.org Palladium, rhodium, and ruthenium are common catalysts for these transformations. bath.ac.uk For instance, a palladium-catalyzed direct C-H arylation of unprotected anilines has been developed, showing a preference for ortho substitution. nih.govacs.org

Meta-Selective C-H Functionalization: Achieving meta selectivity is more challenging as it goes against the inherent ortho, para-directing nature of the amino group. bath.ac.uk Strategies to achieve this often involve the use of specialized directing groups or reaction conditions that favor remote functionalization. bath.ac.uk

Para-Selective C-H Functionalization: While the para position in this compound is blocked, it's worth noting that para-selective C-H functionalization of other anilines has been achieved. researchgate.net

The octan-2-yl group can influence the regioselectivity of C-H functionalization through steric effects, potentially favoring functionalization at the less hindered ortho position or even at the meta position under certain catalytic systems.

Stereochemical Control in Alkylation and Coupling Reactions

The chiral center in the octan-2-yl group of this compound introduces the element of stereochemistry into its reactions.

Alkylation Reactions

In alkylation reactions involving the amino group, the existing stereocenter can potentially influence the stereochemical outcome of any newly formed chiral centers. However, direct N-alkylation does not create a new stereocenter at the nitrogen under normal conditions. In C-H alkylation reactions, if a new stereocenter is formed, the existing chirality of the octan-2-yl group could induce diastereoselectivity. The degree of this induction would depend on the proximity of the reacting center to the chiral group and the reaction mechanism.

Coupling Reactions

In cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the stereochemistry of the octan-2-yl group is generally retained. If the coupling partner is also chiral, the reaction can lead to the formation of diastereomers. The ratio of these diastereomers can be influenced by the catalyst, ligands, and reaction conditions.

For example, in the synthesis of complex molecules, substrate-controlled diastereoselective reactions are often employed. jst.go.jp This involves using the existing stereochemistry of a substrate to control the formation of new stereocenters. In the context of this compound, its chiral nature could be exploited in asymmetric synthesis to favor the formation of one diastereomer over another.

The use of chiral ligands in transition metal-catalyzed reactions is a common strategy to achieve high enantioselectivity or diastereoselectivity.

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics

The study of reaction kinetics provides insights into the reaction mechanism and the factors that influence the reaction rate. For reactions involving this compound, the rate can be influenced by several factors:

Concentration of reactants: The rate law for a reaction describes the mathematical relationship between the rate and the concentration of reactants. ic.ac.uk

Temperature: Generally, increasing the temperature increases the reaction rate. The Arrhenius equation describes this relationship. beilstein-journals.org

Catalyst: Catalysts can significantly increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. ic.ac.uk

Solvent: The polarity and nature of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate.

Kinetic studies of similar aniline derivatives have been performed. For instance, the kinetics of the oxidation of meta-substituted anilines have been studied, revealing first-order dependence on the aniline, oxidant, and acid concentration. orientjchem.org In multicomponent reactions involving para-substituted anilines, second-order kinetics have been observed. researchgate.net

Thermodynamic Considerations

Thermodynamics determines the position of equilibrium and the relative stability of reactants and products. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction. The activation Gibbs free energy (ΔG‡) determines the reaction rate. ic.ac.ukmdpi.com

Enthalpy (ΔH): Represents the heat change of a reaction. Exothermic reactions (negative ΔH) release heat.

Entropy (ΔS): A measure of the disorder of a system. Reactions that lead to an increase in the number of molecules often have a positive ΔS. mdpi.com

In some reactions, the product distribution can be under either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (lowest activation energy), while thermodynamically controlled reactions favor the most stable product (lowest Gibbs free energy). rsc.org For example, in some elimination reactions, the thermodynamically more stable trans-olefin is favored. rsc.org The activation parameters (ΔH‡, ΔS‡, and ΔG‡) can be determined from temperature-dependent kinetic studies and provide valuable information about the transition state. orientjchem.orgresearchgate.net

Advanced Computational and Theoretical Investigations

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Octan-2-YL)aniline, these methods can elucidate its three-dimensional structure, electron distribution, and energetic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.

DFT calculations, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are routinely used to optimize the molecular geometry and calculate thermodynamic parameters. scirp.orgicm.edu.pl For this compound, the ground state geometry would be characterized by the non-planar nature of the amino group relative to the benzene (B151609) ring. figshare.com The octan-2-yl group, being an electron-donating alkyl substituent, is expected to influence the geometry. Specifically, electron-donating groups at the para position tend to increase the C-N bond length and the out-of-plane angle of the amino group. figshare.com The calculated total energy of the optimized structure provides a measure of its stability.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value RangeInfluence of the Octan-2-yl Group
C-N Bond Length1.405 - 1.415 ÅLengthening due to electron donation
Amino Group Out-of-Plane Angle38° - 45°Increase in pyramidalization
C-C Bond Lengths (Aromatic)1.390 - 1.400 ÅMinor variations

Note: These values are estimations based on trends observed in computational studies of other para-alkylanilines.

Ab Initio Methods for Electronic Structure and Reactivity Descriptors

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. researchgate.netacs.org These methods are valuable for calculating reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org For this compound, the electron-donating octan-2-yl group is expected to raise the energy of the HOMO, which is typically localized on the aniline (B41778) fragment (the amino group and the phenyl ring). This would lead to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting a higher reactivity towards electrophiles. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and hyperconjugative interactions within the molecule.

Table 2: Predicted Electronic Properties for this compound from Ab Initio Calculations

PropertyPredicted Value RangeImplication
HOMO Energy-5.0 to -5.5 eVHigher than aniline, indicating increased electron-donating ability
LUMO Energy0.5 to 1.0 eVSlightly affected by the alkyl group
HOMO-LUMO Gap5.5 to 6.5 eVSmaller than aniline, suggesting higher reactivity

Note: These values are estimations based on trends observed in computational studies of other para-alkylanilines.

Analysis of Substituent Effects on Aromaticity and Amine Basicity

The octan-2-yl substituent at the para position influences both the aromaticity of the phenyl ring and the basicity of the amino group. Computational studies on para-substituted anilines have shown a clear correlation between the electronic nature of the substituent and these properties. figshare.com

The electron-donating nature of the alkyl group increases the electron density on the nitrogen atom of the amino group. figshare.com This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the amine compared to unsubstituted aniline. This is reflected in a higher calculated proton affinity and a higher pKa value. figshare.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. mdpi.com The presence of the flexible octan-2-yl chain introduces multiple rotatable bonds, leading to a large number of possible conformations. acs.org

MD simulations, using force fields like AMBER or OPLS, can track the movement of atoms over time, providing insights into the preferred conformations of the alkyl chain. mdpi.com For long alkyl chains, an extended anti-conformation is often favored in the gas phase, though gauche conformations are also populated. acs.org In a solvent, the conformational ensemble will be influenced by interactions with the surrounding molecules.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the amino group of this compound and solvent molecules or other solute molecules. dovepress.comnih.gov The analysis of radial distribution functions from MD trajectories can quantify these interactions.

Prediction of Spectroscopic Signatures and Spectroscopic Characterization Parameters

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds. olemiss.edu For this compound, the prediction of IR and NMR spectra is particularly relevant.

DFT calculations can be used to compute vibrational frequencies. scirp.org The predicted IR spectrum of this compound would show characteristic N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic ring and the alkyl chain, and C-N stretching vibrations.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for predicting NMR chemical shifts. chemrxiv.orgresearchgate.net The calculated ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each atom in the molecule, aiding in its structural elucidation. The chemical shifts of the aromatic protons would be influenced by the electron-donating octan-2-yl group.

Table 3: Predicted Key Spectroscopic Features for this compound

SpectroscopyKey FeaturePredicted Range/Region
IRN-H stretching3300 - 3500 cm⁻¹
IRAromatic C-H stretching3000 - 3100 cm⁻¹
IRAliphatic C-H stretching2850 - 2960 cm⁻¹
¹H NMRAromatic Protons6.5 - 7.5 ppm
¹H NMR-NH₂ Protons3.5 - 4.5 ppm (solvent dependent)
¹³C NMRAromatic Carbons110 - 150 ppm
¹³C NMRAliphatic Carbons10 - 40 ppm

Note: These are general predictions based on known spectroscopic data for similar compounds.

Theoretical Frameworks for Structure-Reactivity Relationships and Reaction Pathways

The relationship between the structure of this compound and its chemical reactivity can be rationalized using theoretical frameworks. scispace.com As established through quantum chemical calculations, the electron-donating octan-2-yl group increases the electron density on the aromatic ring and the amino group.

This increased nucleophilicity makes this compound more susceptible to electrophilic aromatic substitution reactions compared to aniline. researchgate.net Computational modeling can be used to investigate the reaction pathways of such reactions, for instance, by locating the transition state structures and calculating the activation energies. The para-substituent directs incoming electrophiles to the ortho positions relative to the amino group.

Furthermore, the increased basicity of the amino group will affect its reactivity in acid-base reactions. The study of structure-activity relationships (SAR) through computational methods can also predict the potential biological activity of the molecule by correlating its electronic and structural properties with those of known active compounds. researchgate.net

Applications of 4 Octan 2 Yl Aniline Derivatives in Contemporary Materials Science

Design and Characterization of Liquid Crystalline Mesophases

The rod-like (calamitic) molecular shape inherent to many aniline (B41778) derivatives makes them prime candidates for the formation of liquid crystalline phases. By incorporating the 4-(Octan-2-YL)aniline moiety into larger molecular architectures, such as Schiff bases, researchers can design molecules that exhibit mesophases upon changes in temperature or when mixed with a solvent.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their classification hinges on the primary stimulus that induces the mesophase.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases within specific temperature ranges. researchgate.net Derivatives of this compound, particularly when incorporated into larger, rigid molecular structures like Schiff bases, are primarily investigated for their thermotropic behavior. mdpi.comkaust.edu.samdpi.com The transition from a crystalline solid to a liquid crystal phase (e.g., smectic or nematic) and finally to an isotropic liquid is governed by temperature. researchgate.netsapub.org

Lyotropic Liquid Crystals: These mesophases are formed when an amphiphilic compound is dissolved in a suitable solvent. wikipedia.org The phase behavior is dependent on the concentration of the solute. wikipedia.org While the study of aniline derivatives is more focused on thermotropic systems, the amphiphilic nature of certain derivatives—possessing a polar aniline head and a nonpolar alkyl tail—suggests potential for lyotropic behavior under specific solvent conditions. wikipedia.org

The structure of the alkyl substituent on the aniline ring is a critical factor in determining the properties of the resulting liquid crystal. Both the length and branching of the chain significantly influence the type of mesophase formed and the temperature range over which it is stable. mdpi.comkaust.edu.sa

Studies on homologous series of Schiff bases derived from p-alkylanilines (with chain lengths of C8, C12, and C14) demonstrate that the alkyl chain length has a strong impact on the mesomorphic characteristics and thermal stabilities of the mesophases. mdpi.comkaust.edu.sa For instance, in one series of Schiff bases, all compounds with these chain lengths exhibited enantiotropic dimorphic mesophases, specifically smectic A and another smectic phase. mdpi.comkaust.edu.sa

The general trend observed is that an increase in the length of the terminal alkyl or alkoxy chain can affect the thermal stability and the temperature range of the mesophases. mdpi.comsemanticscholar.org In some systems, longer chains promote the formation of more ordered smectic phases over less ordered nematic phases. jmchemsci.com The branched nature of the octan-2-yl group in this compound is also expected to influence molecular packing, potentially disrupting crystalline order and affecting the transition temperatures compared to its linear counterpart, n-octylaniline.

Table 1: Effect of Terminal Alkyl/Alkoxy Chain Length on Mesophase Transition Temperatures (°C) in Aniline-Derived Schiff Bases
Compound SeriesTerminal ChainTransition to Smectic Phase (°C)Transition to Nematic/Isotropic (°C)Mesophase Range (°C)Source
Phenyl Pyridine Schiff BaseC8 Alkyl142.1170.5 (SmA to Iso)28.4 mdpi.com
Phenyl Pyridine Schiff BaseC12 Alkyl145.2160.3 (SmA to Iso)15.1 mdpi.com
Phenyl Pyridine Schiff BaseC14 Alkyl146.4155.8 (SmA to Iso)9.4 mdpi.com
Biphenyl Schiff BaseC6 Alkoxy175.0 (SmB to SmA)220.0 (SmA to Iso)45.0 mdpi.com
Biphenyl Schiff BaseC8 Alkoxy169.0 (SmB to SmA)216.0 (SmA to Iso)47.0 mdpi.com
Biphenyl Schiff BaseC16 Alkoxy155.0 (SmB to SmA)190.0 (SmA to Iso)35.0 mdpi.com

The electro-optical properties of liquid crystals, such as birefringence (the difference between the extraordinary and ordinary refractive indices) and dielectric anisotropy, are fundamental to their application in display and photonic devices. tandfonline.comoptica.org These properties are intrinsically linked to the molecular structure.

Influence of Alkyl Chain Length and Branching on Mesophase Behavior

Integration into Polymeric Architectures and Composites

The aniline functional group serves as a reactive handle for integrating these molecules into larger polymeric structures. This can be achieved either by converting the aniline derivative into a polymerizable monomer or by using it as an additive to modify the properties of an existing polymer matrix.

Aniline and its derivatives are key precursors for synthesizing polyanilines (PANI), a major class of conducting polymers. ucl.ac.uklettersonmaterials.com The modification of the aniline monomer is a primary strategy for tuning the properties of the resulting polymer. rsc.org

Monomer Synthesis: The this compound molecule can be considered a functional monomer. bldpharm.comnih.gov The amino group can be used in reactions to attach polymerizable functionalities, or the molecule can be directly polymerized.

Polymerization and Copolymerization: The classical method for producing PANI is through the oxidative chemical polymerization of the aniline monomer in an acidic medium. ucl.ac.ukrsc.orgekb.eg Introducing substituents like the octan-2-yl group onto the aniline ring affects the reactivity of the monomer and the properties of the final polymer. rsc.orgresearchgate.net Copolymerization of a substituted aniline with unsubstituted aniline or other monomers is a common technique used to create polymers with intermediate properties that can enhance processability and solubility. researchgate.netscirp.org For example, the copolymerization of aniline with o-anthranilic acid has been shown to successfully incorporate the substituted monomer into the polymer chain. scirp.org

Incorporating aniline derivatives into polymeric structures is a powerful method for modifying the bulk properties of materials, including solubility, morphology, and conductivity. rsc.org

Solubility and Processability: A significant drawback of standard PANI is its poor solubility, which limits its processability. Incorporating alkyl groups, such as the octan-2-yl group, at the ortho or para position of the aniline ring is a known strategy to improve the solubility of the resulting polymers in common organic solvents like NMP, DMF, and DMSO. nih.govrsc.org This enhanced solubility facilitates the creation of uniform polymer films. researchgate.netrsc.org

Morphology and Conductivity: The nature of the substituent on the aniline monomer can alter the surface morphology of the polymer. researchgate.netrsc.org Studies on ortho-substituted anilines have shown that changing the substituent can cause the polymer's structure to shift from a heterogeneous, hierarchical morphology to a more uniform spherical structure. researchgate.netrsc.org When aniline derivatives are incorporated into composite materials, such as with starch or Nylon-6, they can significantly alter the final properties. mdpi.comresearchgate.net For instance, increasing the aniline content in a PANI/sago starch blend improves thermal stability and electrical conductivity, although excessive loading can lead to rougher, void-filled surfaces. mdpi.com

Table 2: Influence of Aniline Substituents on Polymer Properties
Aniline Derivative TypeObserved Effect on PolymerProperty ModifiedSource
ortho-alkyl substituted anilinesImproves solubility in organic solvents (NMP, DMF, DMSO).Solubility / Processability nih.govrsc.org
ortho-substituted anilinesChanges surface morphology from heterogeneous to spherical.Morphology researchgate.netrsc.org
Sulfonated anilinesRenders the resulting polymer soluble in aqueous solutions.Solubility rsc.org
Aniline in starch blendsIncreases thermal stability and electrical conductivity up to an optimal concentration.Thermal & Electrical Properties mdpi.com
Aniline on Nylon matrixForms a uniform and conducting composite material.Electrical Properties & Morphology researchgate.net

Polymerizable Monomers and Their Copolymerization

Optoelectronic and Luminescent Material Development

Derivatives of this compound are of interest in optoelectronics due to the unique combination of a photoactive aniline core and a long, branched alkyl chain. The aniline moiety can be readily functionalized to create push-pull systems or extended π-conjugated structures, which are essential for luminescence. The octan-2-yl group, a bulky and non-polar substituent, is expected to significantly influence the material's properties, particularly in the solid state, by affecting solubility, molecular packing, and intermolecular interactions. These factors are critical in the design of materials for devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Synthesis of Fluorescent and Phosphorescent Aniline Derivatives

The synthesis of fluorescent and phosphorescent derivatives based on a this compound scaffold would likely follow established methodologies for creating luminescent aniline compounds. These methods are designed to introduce and manipulate chromophoric and auxochromic groups to achieve desired optical properties.

Common synthetic routes to create fluorescent aniline derivatives include:

Condensation Reactions: The amino group of this compound can react with various aldehydes or ketones to form Schiff bases. These imine-containing products can be highly fluorescent, and their properties can be tuned by the choice of the carbonyl compound.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds. beilstein-journals.org This would allow for the attachment of various aryl or heteroaryl groups to the nitrogen atom of this compound, creating N-aryl derivatives with extended π-conjugation and strong intramolecular charge transfer (ICT) character, which is often associated with high fluorescence. mdpi.com

Cyclization Reactions: The aniline core can be incorporated into larger heterocyclic systems known for their luminescence, such as carbazoles, benzimidazoles, or quinolines. beilstein-journals.orgresearchgate.net For instance, the synthesis of N-arylated carbazoles can be achieved through palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org

Functionalization with Fluorophores: this compound can be used as a starting material to which a known fluorophore is attached. For example, it can be reacted with compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to produce highly fluorescent derivatives. mdpi.com

To induce phosphorescence, which is emission from a triplet excited state, heavy atoms are typically incorporated into the molecular structure to enhance spin-orbit coupling. This can be achieved by:

Complexation with Metal Ions: The aniline derivative can be designed as a ligand that coordinates with heavy metal ions like platinum(II), iridium(III), or ruthenium(II). These metal complexes often exhibit strong phosphorescence at room temperature.

Incorporation of Heavy Atoms: Halogens such as bromine or iodine can be introduced into the aromatic structure of the aniline derivative to promote intersystem crossing from the singlet to the triplet state.

The presence of the 4-(octan-2-yl) group is anticipated to enhance the solubility of these derivatives in organic solvents, which is a significant advantage for solution-based processing and device fabrication. nih.gov Furthermore, the steric bulk of the branched alkyl chain can prevent close packing in the solid state, which can help to mitigate aggregation-caused quenching (ACQ) of fluorescence and potentially lead to materials exhibiting aggregation-induced emission (AIE). nih.gov

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound derivatives would be intrinsically linked to their molecular structure. The long, branched alkyl chain is not directly involved in the electronic transitions that lead to light absorption and emission but plays a crucial role in modulating these properties.

Photophysical Properties:

The introduction of electron-donating and electron-accepting groups to the aniline ring can create a "push-pull" system, leading to a significant intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This generally results in a large Stokes shift, which is the difference between the absorption and emission maxima, and a high sensitivity of the emission color to the solvent polarity (solvatochromism).

The length and branching of the alkyl chain can influence the solid-state luminescence. rsc.org While linear alkyl chains can promote ordered packing, the branched nature of the octan-2-yl group is more likely to disrupt π-π stacking. nih.gov This can be advantageous in preventing the formation of non-emissive aggregates.

Below is a hypothetical data table illustrating the potential photophysical properties of a fluorescent derivative of this compound compared to a simpler aniline derivative.

CompoundAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ_F)Stokes Shift [cm⁻¹]
N-phenyl-4-methylaniline Derivative3504500.406498
Hypothetical N-phenyl-4-(octan-2-YL)aniline Derivative3554650.556588

Note: This table is illustrative and based on general trends observed in similar classes of compounds, as specific experimental data for this compound derivatives is not available in the searched literature.

Energy Transfer Mechanisms:

In materials designed from this compound derivatives, various energy transfer processes could be harnessed.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs between a "donor" and an "acceptor" fluorophore when they are in close proximity (typically 1-10 nm). thermofisher.com By incorporating a this compound-based fluorophore as either a donor or an acceptor in a multi-component system, it would be possible to create materials where excitation of one species leads to emission from another. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. thermofisher.comevidentscientific.com

Phosphorescent Energy Transfer: In systems designed for OLEDs, a common strategy is to use a fluorescent host material doped with a phosphorescent guest. researchgate.net Energy transfer can occur from both the singlet and triplet excited states of the host to the triplet state of the phosphorescent dopant, leading to highly efficient light emission from the dopant. researchgate.net A this compound derivative could potentially serve as a host material in such a system.

Excited-State Intramolecular Proton Transfer (ESIPT): By introducing specific functional groups (e.g., a hydroxyl group ortho to an imine), derivatives can be designed to undergo ESIPT. This process involves the transfer of a proton in the excited state, leading to a large Stokes shift and dual emission in some cases. The 4-(octan-2-yl) substituent could influence the kinetics of this process by affecting the conformation and vibrational modes of the molecule.

The following table outlines the key parameters for FRET between a hypothetical this compound donor and a suitable acceptor.

Donor Fluorophore (Hypothetical)Acceptor FluorophoreSpectral Overlap Integral (J(λ))Förster Radius (R₀) [Å]
Derivative of this compoundRhodamine BHigh50 - 60

Note: This table is illustrative. The actual values would depend on the specific molecular structures of the donor and acceptor.

Exploration of Molecular Interactions in Biological Systems in Vitro and in Silico

In Silico Modeling of Ligand-Target Interactions

Computational methods provide powerful tools to predict and analyze the binding of small molecules to biological targets, offering insights into potential mechanisms of action before undertaking laboratory work.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. For a molecule like 4-(Octan-2-YL)aniline, docking studies would be crucial to identify potential protein targets and understand its binding mode. The long, flexible octyl chain would be a key focus, as its conformation significantly influences how the molecule fits into a binding pocket.

In studies of similar long-chain acylthiourea derivatives containing substituted anilines, molecular docking has been used to elucidate binding to enzymes like urease. researchgate.net These studies suggest that the aniline (B41778) portion can form specific hydrogen bonds and polar interactions, while the long alkyl chain establishes critical hydrophobic or van der Waals interactions within the enzyme's active site. researchgate.net For instance, docking simulations of potent urease inhibitors showed that functional groups on the aniline ring interact with key amino acid residues, while the hydrophobic chain occupies a corresponding nonpolar region of the binding site. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine docking results by modeling the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. acs.org An MD simulation of this compound bound to a putative receptor would reveal the stability of the binding pose, the flexibility of the octyl chain, and the specific atomic interactions that contribute most to the binding affinity.

Table 1: Illustrative Docking Results for Aniline Derivatives Against a Hypothetical Protein Target

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
4-Ethylaniline-5.8Tyr82, Ser120Hydrogen Bond, Pi-Pi Stacking
4-Butylaniline-6.7Tyr82, Leu150, Val152Hydrogen Bond, Hydrophobic
This compound (Predicted)-8.5Tyr82, Leu150, Val152, Phe210, Ile214Hydrogen Bond, Extensive Hydrophobic
4-Dodecylaniline-9.2Tyr82, Leu150, Val152, Phe210, Ile214, Met218Hydrogen Bond, Extensive Hydrophobic

Note: The data in this table is illustrative, based on general principles of molecular docking, to demonstrate the expected trend of increasing binding affinity with longer alkyl chains due to enhanced hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that correlates the chemical structures of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds. cust.edu.tw

For a series of alkylanilines, a QSAR model would likely incorporate descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters. nih.govscispace.com The octyl group in this compound would make hydrophobicity a dominant descriptor. Studies on the toxicity of chloro- and alkylanilines to the guppy (Poecilia reticulata) have successfully used hydrophobicity characteristics and Hammett constants to build predictive QSAR models. nih.govscispace.com Similarly, QSAR studies on substituted anilides have shown that molecular connectivity indices, which describe the size and branching of the molecule, can model antimicrobial activity. cust.edu.tw

A hypothetical QSAR model for the antimicrobial activity of 4-alkylanilines might take the form of the following equation:

pMIC = c1 * logP - c2 * (logP)² + c3 * σ + C

Where pMIC is the negative logarithm of the minimum inhibitory concentration, logP represents hydrophobicity, σ is the Hammett constant for the substituent, and c1, c2, c3, and C are constants derived from the regression analysis. The parabolic (logP)² term accounts for the fact that increasing hydrophobicity is often beneficial only up to a certain point, after which it can hinder bioavailability.

Molecular Docking and Dynamics Simulations for Receptor Binding

In Vitro Mechanistic Studies of Biomolecular Interactions

In vitro studies use purified biological components or cellular systems in a controlled laboratory setting to directly investigate molecular interactions.

Based on research into analogous compounds, this compound could potentially act as an enzyme inhibitor. A series of halo-substituted ester/amide derivatives based on alkyl-substituted anilines were found to be potent inhibitors of jack bean urease. researchgate.netnih.gov The inhibitory activity was influenced by both the substituents on the aniline ring and the length of the alkyl chain, with longer chains often leading to increased potency, likely due to enhanced hydrophobic interactions with the enzyme. nih.govmdpi.com

To investigate this for this compound, one would perform enzyme kinetic assays. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound and the substrate, the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Kᵢ) can be determined.

Table 2: Enzyme Inhibition Data for Structurally Related Aniline Derivatives Against Urease

InhibitorIC₅₀ (µM)Inhibition TypeReference Compound
N-(4-isopropylphenyl) derivative1.6 nMMixed-typeThiourea (B124793) (472.1 nM) nih.gov
1-tetradecanoyl-3-(phenyl)thiourea0.0391 µMNon-competitiveThiourea (18.195 µM) researchgate.net
This compound (Hypothetical)~0.5 - 5 µMLikely Mixed or Non-competitive-

Note: The data for the N-(4-isopropylphenyl) derivative and the thiourea compound are from published studies. researchgate.netnih.gov The data for this compound is a hypothetical projection based on its structure.

While less common for simple anilines, some aromatic compounds can interact with nucleic acids, typically by intercalating between base pairs or binding to the grooves of the DNA helix. The planar aniline ring of this compound could potentially have weak intercalating properties, although this is less likely without a more extensive polycyclic aromatic system. The positively charged anilinium cation (formed at physiological pH) could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Techniques such as UV-Visible spectroscopy, fluorescence quenching assays, and circular dichroism would be employed to study such potential interactions.

Substituted anilines and related compounds have been evaluated for their antimicrobial properties. tandfonline.comnih.gov The mechanism often involves disruption of the microbial cell membrane, a process where the lipophilic alkyl chain of this compound would be particularly important. The compound's ability to insert into the lipid bilayer could compromise membrane integrity, leading to leakage of cellular contents and cell death.

Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Studies on other anilide derivatives have shown that increasing the length of an alkyl chain can enhance antimicrobial activity, which is attributed to greater lipophilicity facilitating membrane disruption. cust.edu.tw

Studies on Nucleic Acid Binding Mechanisms

Rational Design of Biologically Active Scaffolds and Chemical Probes

The rational design of novel molecules for biological applications often relies on the use of established chemical scaffolds that provide a foundational structure for modification and optimization. The this compound framework, characterized by a para-substituted aniline ring with a branched, eight-carbon alkyl chain, represents a versatile scaffold. Its utility stems from the ability to systematically modify both the aromatic ring and the alkyl chain to fine-tune physicochemical properties and enhance interactions with biological targets. This approach, often guided by computational (in silico) analysis and structure-activity relationship (SAR) studies, facilitates the development of potent and selective biologically active compounds and specialized chemical probes for research. acs.orgresearchgate.net

The design process frequently involves creating a library of derivatives where specific parts of the scaffold are altered to probe their influence on biological activity. For aniline-based structures, modifications can include introducing various substituents on the aromatic ring or altering the nature of the group attached to the nitrogen atom. acs.orgnih.gov The lipophilic octyl chain is a key feature, as lipophilicity is a critical factor in determining how a molecule interacts with biological systems, including its ability to cross cell membranes. mdpi.com

Research into related structures provides a strong basis for the rational design of this compound derivatives. For instance, SAR studies on itraconazole (B105839) analogues revealed that potent activity against vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation was often driven by side chains composed of at least four carbons, particularly with branching at the α or β position, a feature present in the octan-2-yl group. nih.gov Similarly, studies on N-arylpiperazine derivatives have shown that lipophilicity and the electronic properties of substituents on the aniline ring are key determinants of antimycobacterial activity. mdpi.com These findings underscore the principle that systematic structural modifications can lead to compounds with improved potency and selectivity for specific biological targets. mdpi.comnih.gov

The following table summarizes research findings from studies on related aniline-based scaffolds, illustrating the principles of rational design and structure-activity relationships that can be applied to this compound.

Table 1: Structure-Activity Relationship (SAR) Insights from Aniline-Based Scaffolds

Scaffold/Derivative Class Biological Target/Activity Key Structural Modifications and SAR Findings Reference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Cyclin-dependent kinase 9 (CDK9) Introduction of bulky substituents at the meta-position of the aniline ring often increased selectivity for CDK9 over CDK2. Ortho-position substituents were found to abolish inhibitory activity. Compound 12u showed an IC₅₀ of 7 nM for CDK9. acs.org
4-Anilinoquinazoline Derivatives EGFR and VEGFR-2 Kinases Introduction of a 3-nitro-1,2,4-triazole (B13798) group to the side chain and modification of the aniline moiety led to potent dual inhibitors. Compounds 10a and 10g showed enhanced anti-proliferative activity under hypoxic conditions. nih.gov
N-Arylpiperazine Derivatives Antimycobacterial (e.g., M. kansasii) The presence of a 3'-CF₃ group on the aniline ring generally lowered the compound's pKa. A 4'-F substituent resulted in moderately higher pKa values. Lipophilicity (log P) was a key factor, with active compounds showing high lipophilicity. mdpi.com
Itraconazole Side Chain Analogues VEGFR2 Glycosylation Inhibition Side chains of at least four carbons with branching at the α or β position were correlated with potent activity. This highlights the potential significance of the branched octan-2-yl group for this type of target interaction. nih.gov
N-(Octan-2-yl)aniline Synthesis via Hydroamination The direct synthesis of N-(Octan-2-yl)aniline from 1-octyne (B150090) and aniline was achieved with a 58% yield using a zinc-catalyzed hydroamination followed by reduction. This demonstrates a viable synthetic route to the core scaffold. uni-rostock.de

The development of chemical probes is another critical application of rational scaffold-based design. mskcc.org Chemical probes are molecules designed to study and manipulate biological systems, often by incorporating reporter tags (like fluorescent molecules) or reactive groups onto a bioactive scaffold. mdpi.comljmu.ac.uk This allows researchers to visualize the molecule's localization within a cell, identify its binding partners, or measure target engagement. mskcc.orgmdpi.com

The design of a chemical probe based on the this compound scaffold would involve strategically attaching a functional handle. For example, a fluorescent dye could be appended to the aniline ring to create a probe for use in fluorescence microscopy or flow cytometry. mdpi.com Alternatively, an alkyne or azide (B81097) group could be introduced, providing a "click" chemistry handle for attaching various payloads, such as biotin (B1667282) for affinity purification experiments or other reporter tags. ljmu.ac.uk This approach has been successfully used in the design of probes for investigating the metabolism of compounds like sulforaphane. ljmu.ac.uk The synthesis of fluorescence-labeled analogs of the CCR5 antagonist TAK779 serves as a clear example of this principle, where the probes were designed to penetrate cell membranes and visualize subcellular localization. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The industrial synthesis of aromatic amines has traditionally relied on methods that are often energy-intensive and generate significant waste. Future research into 4-(Octan-2-yl)aniline will undoubtedly prioritize the development of sustainable and green synthetic routes, aligning with the core principles of green chemistry.

Key research efforts are expected to focus on:

Catalytic C-N Bond Formation: Moving away from classical multi-step syntheses, direct catalytic methods are a major goal. This includes the transition-metal-catalyzed coupling of phenolic derivatives or the direct amination of arenes. ijacskros.com Recent advances in using catalysts like reusable zirconium dioxide-supported tungsten oxide for selective N-allylation of anilines demonstrate a move towards more sustainable catalytic systems that could be adapted for alkylation. rsc.org For this compound, this could involve the direct coupling of aniline (B41778) with a suitable octene isomer or octyl halide using a recyclable, heterogeneous catalyst to minimize waste and improve atom economy.

Reductive Amination and Hydrogen Borrowing: One-pot reactions, such as the direct reductive amination of ketones or the "hydrogen borrowing" amination of alcohols with amines over heterogeneous copper catalysts, present a highly efficient and waste-free alternative. rsc.org A potential green synthesis for this compound could involve the reaction of aniline with octan-2-one under reductive conditions, using molecular hydrogen as the reductant and a recyclable catalyst. This approach is atom-economical and avoids the use of stoichiometric and often hazardous reducing agents.

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Future methodologies will likely explore solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling) or alternative, benign solvents like water, supercritical fluids, or ionic liquids. researchgate.net For instance, the synthesis of N-substituted anilines has been demonstrated using solid-supported catalysts like Amberlite IR-400 resin, which can simplify purification and reduce solvent use. ijacskros.comscispace.com

A comparative table of potential green metrics for synthetic routes to this compound is presented below, highlighting the goals of future research.

Synthetic Strategy Key Green Chemistry Principles Addressed Potential Advantages Research Challenges
Heterogeneous CatalysisCatalysis, Waste PreventionCatalyst recyclability, lower energy input, high selectivity.Catalyst design and stability for long-chain alkylation.
Reductive AminationAtom Economy, Reduce DerivativesHigh atom efficiency, fewer synthetic steps.Catalyst development, optimizing reaction conditions.
Mechanochemical SynthesisSafer Solvents, Energy EfficiencyReduced or no solvent use, potentially lower energy consumption. beilstein-journals.orgScalability, control over reaction intermediates.
Bio-catalysisUse of Renewable Feedstocks, CatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.Enzyme discovery and engineering for non-natural substrates.

Advancements in Multiscale Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecular properties without costly and time-consuming laboratory experiments. For this compound, multiscale computational modeling can provide profound insights into its behavior from the quantum level to macroscopic properties.

Future research in this area will likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other ab initio methods will be employed to predict fundamental molecular properties. These include electronic structure, molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and reactivity indicators. Such studies can help understand the molecule's stability, potential reaction pathways, and spectroscopic characteristics. Computational studies on substituted anilines have already been used to investigate reaction energetics and rate constants, which can be invaluable for designing new reactions. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the condensed-phase behavior of this compound and materials derived from it. This is particularly relevant for predicting its properties as a liquid crystal precursor or its interaction with polymer chains. For example, MD studies have been used to understand the molecular dynamics and crystallization processes of similar long-chain alkyl-substituted liquid crystals. researchgate.net These simulations can reveal information about phase transitions, self-assembly, and transport properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By developing QSAR models, it's possible to predict the biological activity or toxicity of this compound based on its structural features. epa.gov Similarly, QSPR models can predict physical properties like boiling point, viscosity, and solubility, aiding in process design and application screening.

The table below summarizes the potential applications of different computational modeling techniques for this compound.

Modeling Technique Scale Predicted Properties/Insights Potential Application
Density Functional Theory (DFT)Quantum (sub-nm)Electronic structure, reactivity, spectral properties. Designing syntheses, understanding reaction mechanisms.
Molecular Dynamics (MD)Molecular (nm-µm)Self-assembly, phase behavior, mechanical properties of bulk material. researchgate.netDesigning liquid crystals, polymers, and smart materials.
Coarse-Grained (CG) SimulationMesoscale (µm-ms)Large-scale morphology, polymer dynamics, system response.Predicting morphology of polymer blends, responsive systems.
QSAR/QSPRMacroscopicBiological activity, toxicity, physical properties. epa.govEarly-stage safety assessment, formulation design.

Integration into Advanced Smart Materials and Responsive Systems

The unique structure of this compound, combining a polar aromatic amine head with a nonpolar, flexible alkyl tail, makes it an excellent candidate for incorporation into "smart" materials that respond to external stimuli.

Emerging research could focus on:

Liquid Crystals: 4-Alkylanilines are well-established building blocks for liquid crystals. tandfonline.comtandfonline.comresearchgate.net The octyl chain in this compound is of a suitable length to induce mesophase behavior when combined with a rigid core. Future work could involve synthesizing Schiff base or azoxybenzene (B3421426) derivatives of this compound to create novel nematic or smectic liquid crystals. scholarsresearchlibrary.comrsc.org These materials could find applications in displays, sensors, and optical switching devices. The chirality of the octan-2-yl group could also be exploited to create chiral liquid crystal phases.

Conductive and Responsive Polymers: Aniline and its derivatives can be polymerized to form polyaniline (PANI), a well-known conductive polymer. rsc.orgrsc.org The long alkyl chain of this compound could enhance the solubility and processability of the resulting polymer in common organic solvents, a significant advantage over unsubstituted PANI. researchgate.net Such polymers could be used to create flexible electronics, chemical sensors, and smart textiles that change color or conductivity in response to stimuli like pH, temperature, or chemical vapors. researchgate.net

Self-Healing Materials and Responsive Gels: The aniline group can participate in dynamic covalent chemistries or reversible hydrogen bonding, while the octyl chains can provide van der Waals interactions and influence solubility. This combination could be used to design self-healing polymers or hydrogels. For example, aniline oligomers have been incorporated into hydrogel structures for biomedical applications. researchgate.net Materials incorporating this compound could be designed to respond to temperature or pH changes by altering their mechanical properties or releasing an encapsulated payload.

Material Type Role of this compound Potential Stimuli Emerging Applications
Liquid CrystalsMesogen precursorTemperature, Electric/Magnetic FieldsAdvanced displays, optical sensors, smart windows. tandfonline.com
Conductive PolymersSolubilizing monomerpH, Redox potential, Chemical analytesFlexible electronics, chemical sensors, anti-static coatings. rsc.orgresearchgate.net
Responsive HydrogelsFunctional comonomerTemperature, pH, LightDrug delivery systems, soft robotics, tissue engineering scaffolds. researchgate.net
Self-Assembled MonolayersAmphiphilic building blockSurface pressure, AnalytesSurface modification, chemical sensing, nanoscale patterning.

Interdisciplinary Research Opportunities at the Chemistry-Biology Interface

The intersection of chemistry and biology provides fertile ground for innovation, and the properties of this compound suggest several avenues for interdisciplinary research. The biological activity of alkylanilines is a known area of study, with effects depending heavily on the nature of the substitution. science.gov

Future directions include:

Biocompatible and Biodegradable Polymers: There is a growing demand for electroactive polymers that are also biocompatible for applications in tissue engineering and regenerative medicine. nih.govfrontiersin.org Aniline oligomers have been explored for these purposes, as their conductivity can be used to provide electrical stimulation to cells, mimicking the natural environment of electro-active tissues like nerve or muscle. nih.gov Copolymers incorporating this compound could be designed to have tailored biodegradability and conductivity, potentially serving as scaffolds that promote cell growth and differentiation before safely degrading. ump.edu.pl

Antimicrobial Agents and Surfaces: Long-chain alkyl groups attached to cationic moieties are known to exhibit antimicrobial activity. nih.gov While this compound itself is not cationic, it can be readily functionalized or quaternized. Furthermore, predictive models suggest that 4-octylaniline (B91056) has potential as an antimicrobial agent. epa.gov Research could explore the synthesis of derivatives of this compound as novel, "soft" antimicrobial agents that are potentially biodegradable. Alternatively, it could be incorporated into polymers to create antimicrobial surfaces for medical devices or food packaging.

Probes for Biological Membranes: The amphiphilic nature of this compound makes it a candidate for studying lipid bilayers. The aniline headgroup can be functionalized with fluorescent tags, allowing researchers to probe the dynamics and properties of cell membranes. The octyl tail would anchor the molecule within the hydrophobic core of the membrane, providing insights into membrane fluidity and organization.

Research Area Key Feature of this compound Potential Outcome/Application Relevant Fields
Tissue EngineeringElectroactive precursor, biocompatible potentialConductive scaffolds for nerve or muscle regeneration. nih.govMaterials Science, Cell Biology, Medicine
Antimicrobial DevelopmentLong alkyl chain, functionalizable amine groupNovel biodegradable disinfectants or antimicrobial coatings. epa.govnih.govMicrobiology, Medicinal Chemistry, Public Health
Membrane ProbesAmphiphilic structureFluorescent tools to study cell membrane dynamics.Biophysics, Cell Biology, Biochemistry
Drug DeliveryComponent of responsive polymersSmart carriers for targeted or stimulus-triggered drug release.Pharmacology, Materials Science, Medicine

Q & A

Q. What are the optimized synthetic routes for 4-(Octan-2-YL)aniline, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or reductive amination. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the octan-2-yl group on the aniline ring (e.g., δ 6.5–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 234.2).
  • FTIR : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and C-N (1250 cm1^{-1}) confirm functional groups .

Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

Methodological Answer:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) yields para-nitro derivatives; steric hindrance from the octan-2-yl group directs substitution .
  • Oxidation : Under strong oxidants (e.g., KMnO4_4), the alkyl chain may oxidize to carboxylic acids.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in biological systems?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins by monitoring enthalpy changes.
  • Comparative SAR Studies : Modify alkyl chain length (e.g., octan-2-yl vs. hexyl) to assess impact on bioactivity .

Case Study : Analogous compound 4-(Benzo[d]oxazol-2-yl)aniline showed IC50_{50} values of 10–100 μM against mammary carcinoma cells via cell cycle arrest .

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using the octan-2-yl chain’s hydrophobicity.
  • Docking Studies (AutoDock Vina) : Predict binding poses to targets like GPCRs or cytochrome P450 enzymes.
  • ADMET Prediction (SwissADME) : Estimate logP (~3.5) and bioavailability scores based on substituents .

Q. How should researchers address contradictions in reported biological activities of structurally similar aniline derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} values for cytotoxicity) to identify outliers.
  • Control Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HEK293) and assay protocols .
  • Substituent Effects : Use QSAR models to isolate contributions of the octan-2-yl group vs. other functional groups .

Example Conflict Resolution : Discrepancies in antibacterial activity may arise from variations in bacterial membrane permeability; use liposome permeability assays to validate .

Q. What strategies are effective in analyzing crystallographic data for this compound complexes?

Methodological Answer:

  • SHELXL Refinement : Optimize X-ray diffraction data with SHELXL for small-molecule structures, accounting for disorder in the octan-2-yl chain .
  • ORTEP-III Visualization : Generate thermal ellipsoid plots to assess steric strain from the branched alkyl group .
  • Twinned Data Handling : Use SHELXPRO for high-resolution datasets prone to twinning .

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